molecular formula C18H14N4O B2471386 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1172029-02-5

5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2471386
CAS No.: 1172029-02-5
M. Wt: 302.337
InChI Key: KSJASQANGOUURN-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-keto ester.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid or its derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemistry: Studied for interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action for 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
  • 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Uniqueness

The unique combination of the pyrazole and oxadiazole rings, along with the specific substitution pattern, may confer distinct biological activities or material properties compared to similar compounds.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-20-18(23-22-17)15-11-19-21-16(15)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJASQANGOUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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